molecular formula C8H2Br2F6O B6310930 1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 2088942-13-4

1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B6310930
CAS No.: 2088942-13-4
M. Wt: 387.90 g/mol
InChI Key: NFAYINMPSPFDTM-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3Br2F6O It is a derivative of benzene, where two bromine atoms, a trifluoromethoxy group, and a trifluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-(trifluoromethoxy)-4-(trifluoromethyl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding dibromo derivative.

    Oxidation: The trifluoromethoxy group can be oxidized to form trifluoromethyl ketone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the bromine atoms.

    Reduction: Formation of dibromo derivatives with reduced functional groups.

    Oxidation: Formation of trifluoromethyl ketone derivatives.

Scientific Research Applications

1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atoms and trifluoromethoxy group can act as reactive sites for nucleophilic substitution, reduction, or oxidation. The trifluoromethyl group can influence the compound’s reactivity and stability due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-3-chloro-5-(trifluoromethoxy)benzene
  • 1,2-Dibromo-3-(trifluoromethyl)benzene
  • 1,2-Dibromo-4-(trifluoromethoxy)benzene

Uniqueness

1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring

Properties

IUPAC Name

1,2-dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F6O/c9-4-2-1-3(7(11,12)13)6(5(4)10)17-8(14,15)16/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAYINMPSPFDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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